molecular formula C11H10O3S B8664832 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde

Cat. No.: B8664832
M. Wt: 222.26 g/mol
InChI Key: VKQRNDHTZMTSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde is an organic compound with the molecular formula C11H10O3S It is a derivative of benzo[b]thiophene, featuring methoxy groups at the 5 and 6 positions and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethoxybenzo[b]thiophene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid.

    Reduction: 5,6-Dimethoxybenzo[b]thiophene-2-methanol.

    Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

5,6-dimethoxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C11H10O3S/c1-13-9-4-7-3-8(6-12)15-11(7)5-10(9)14-2/h3-6H,1-2H3

InChI Key

VKQRNDHTZMTSMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dimethoxy-benzo[b]thiophene-2-carbonitrile (2.0 g) was suspended in dry toluene (40 ml) under an atmosphere of nitrogen. The reaction mixture was cooled to -5° C. and treated dropwise with a solution of diisobutylaluminium hydride in toluene (1.5M, 13 ml). After 30 minutes the solution was treated with methanol (5 ml) then poured into hydrochloric acid (1M, 200 ml) and stirred for 15 minutes. The resultant solution was extracted into dichloromethane (4×100 ml) then the organic extracts were combined, washed with brine, dried over magnesium sulphate and evaporated to dryness. The orange residue (1.6 g) was crystallised from dichloromethane:ether to give 5,6-dimethoxy-benzo[b]thiophene-2-carboxaldehyde as a white solid, m.p. 155°-156° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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